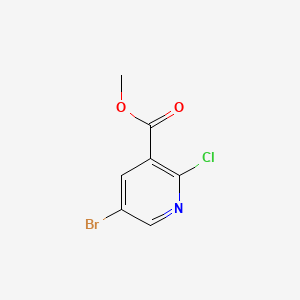

Methyl 5-bromo-2-chloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMQDEDQGJAKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376904 | |

| Record name | methyl 5-bromo-2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-79-0 | |

| Record name | Methyl 5-bromo-2-chloronicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromo-2-chloronicotinate

Abstract

Methyl 5-bromo-2-chloronicotinate is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic arrangement of reactive sites—a bromine atom amenable to cross-coupling and a chlorine atom activated for nucleophilic substitution—renders it an exceptionally versatile intermediate. This guide provides an in-depth analysis of its core chemical properties, reactivity profile, and practical applications. We will explore its synthesis, detail a validated experimental protocol for a key transformation, and discuss the mechanistic principles that researchers can leverage for the efficient construction of complex molecules in pharmaceutical and agrochemical discovery.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine ester. The pyridine core, an electron-deficient heterocycle, is further modified by two halogen atoms and a methyl ester group. This unique electronic and steric configuration dictates its physical properties and chemical behavior.

The fundamental identifiers and properties of this compound are summarized below for quick reference. The data presented is compiled from leading chemical suppliers and databases, ensuring a high degree of accuracy.[1][2][3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 78686-79-0[1][2] |

| Molecular Formula | C₇H₅BrClNO₂[1][5] |

| Molecular Weight | 250.48 g/mol [1][6] |

| IUPAC Name | methyl 5-bromo-2-chloropyridine-3-carboxylate[4][7] |

| Common Synonyms | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate[1][2] |

| InChI Key | MOMQDEDQGJAKII-UHFFFAOYSA-N[7][8] |

// Main Structure mol [label="", shape=plaintext, fontname="Arial", fontsize=12, label=<

Br | Cl--C1--N--C2 || C3C4 / C5 | C(=O)OCH₃

>];

// Invisible nodes for connections node [shape=point, width=0, height=0, style=invis]; p_Br [pos="2.2,3.5!"]; p_Cl [pos="0.5,2.5!"]; p_Ester [pos="2.2,0!"]; p_N [pos="2.2,2.5!"]; p_C1 [pos="1.5,2.5!"]; p_C2 [pos="2.9,2.5!"]; p_C3 [pos="1.5,1.5!"]; p_C4 [pos="2.9,1.5!"]; p_C5 [pos="2.2,1.5!"];

// Manual drawing of the pyridine ring and substituents edge [color="#202124"]; p_N -- p_C1 [label=""]; p_C1 -- p_C3 [label=""]; p_C3 -- p_C5 [label=""]; p_C5 -- p_C4 [label=""]; p_C4 -- p_C2 [label=""]; p_C2 -- p_N [label=""];

// Double bonds edge [style=double]; p_N -- p_C2; p_C1 -- p_C3; p_C5 -- p_C4;

// Substituents edge [style=solid]; p_C2 -- p_Br [label=" Br"]; p_C1 -- p_Cl [label=" Cl"]; p_C5 -- p_Ester [label=" C(=O)OCH₃"]; }

Caption: High-level synthetic workflow for this compound.

Causality in Synthesis:

-

Chlorination Choice: The use of SOCl₂ or POCl₃ is critical. The hydroxyl group at the 2-position of a pyridine ring is a poor leaving group. These reagents convert it into a much better leaving group (a chlorosulfite or phosphate ester intermediate), which is then readily displaced by a chloride ion to form the 2-chloro substituent.

-

Esterification Method: Fischer esterification (acid-catalyzed reaction with alcohol) is a straightforward and cost-effective method for converting the carboxylic acid to the methyl ester. The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Reactivity Profile and Key Applications

The synthetic value of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization of the pyridine ring, making it a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]

-

C-2 Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The chlorine atom at the 2-position is electron-deficient due to the adjacent ring nitrogen and the C-3 ester group. This makes it highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols) via an SₙAr mechanism. This reaction is fundamental for introducing diverse side chains in drug candidates.

-

C-5 Bromine (Metal-Catalyzed Cross-Coupling): The bromine atom at the 5-position is less activated for SₙAr but is an ideal handle for palladium-catalyzed cross-coupling reactions. This includes Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

This dual reactivity enables chemists to design convergent synthetic routes, building molecular complexity in a controlled manner. It is a key intermediate for compounds targeting neurological disorders and for creating novel herbicides and fungicides. [1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 78686-79-0 | TCI AMERICA [tcichemicals.com]

- 3. This compound - CAS:78686-79-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. appretech.com [appretech.com]

- 6. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

Unlocking Synthetic Versatility: A Technical Guide to Methyl 5-bromo-2-chloronicotinate for Advanced Research

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-bromo-2-chloronicotinate, a halogenated pyridine derivative, has emerged as a highly valuable and versatile intermediate for researchers in pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its utility stems from the electronically differentiated C-Br and C-Cl bonds, which allow for selective and sequential functionalization through a variety of cross-coupling and substitution reactions.[3] This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is the foundation of robust and reproducible synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78686-79-0 | |

| Molecular Formula | C₇H₅BrClNO₂ | [4] |

| Molecular Weight | 250.48 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 50 - 54 °C | [2] |

Spectroscopic Data:

The structural integrity of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.[6]

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.[1]

Strategic Synthesis of this compound

While commercially available, understanding the synthetic origin of this compound provides valuable context for its purity and potential trace impurities. The synthesis generally involves a multi-step sequence starting from readily available pyridine precursors. A plausible and efficient route can be conceptualized based on the synthesis of structurally related compounds.[7]

Caption: Plausible synthetic pathway to this compound.

This conceptual pathway highlights key transformations that are well-established in heterocyclic chemistry. The initial bromination of a dichloropyridine precursor sets the stage for subsequent functionalization.

Core Reactivity and Potential Research Areas: A World of Selective Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[8] This principle allows for the selective reaction at the C-Br bond under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is the cornerstone of its utility as a versatile building block.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the selective functionalization of this compound at the 5-position.[9][10] This reaction is foundational in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water.

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

-

Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[11]

-

Causality of Experimental Choices:

-

The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.

-

An inorganic base is required to activate the boronic acid for transmetalation.

-

A mixed solvent system like dioxane/water is often used to solubilize both the organic and inorganic reagents.

-

Performing the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Scaffolds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds, a linkage present in a vast number of pharmaceuticals.[12][13] This reaction can be selectively performed at the C-Br position of this compound to introduce a wide range of primary and secondary amines.

Caption: Logical relationship of components in a Buchwald-Hartwig amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Materials: this compound, Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene.

-

Procedure:

-

In a glovebox, charge a dry Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat to 110 °C with stirring for the required time (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography.[14]

-

Causality of Experimental Choices:

-

A bulky electron-rich phosphine ligand, such as Xantphos, is essential to facilitate the reductive elimination step and stabilize the palladium catalyst.[14]

-

A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is necessary to deprotonate the amine and generate the active nucleophile.

-

Anhydrous and anaerobic conditions are critical to prevent catalyst deactivation and competing side reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkynyl groups.[15][16] This transformation is valuable for the synthesis of conjugated systems and as a prelude to further synthetic manipulations of the alkyne functionality.

Experimental Protocol: Selective Sonogashira Coupling

-

Materials: this compound, Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), THF.

-

Procedure:

-

To a solution of this compound (1.0 equiv) in a mixture of THF and TEA, add the terminal alkyne (1.2 equiv).

-

Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[17]

-

Causality of Experimental Choices:

-

The Sonogashira reaction typically employs a dual catalyst system of palladium and copper(I). The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[15]

-

An amine base, such as triethylamine, is used to neutralize the HX byproduct and as a solvent.

Future Research Directions and Applications

The sequential and selective functionalization of this compound opens up a vast chemical space for exploration. Future research could focus on:

-

Sequential Cross-Coupling: After selective reaction at the C-Br bond, the less reactive C-Cl bond can be functionalized under more forcing conditions, allowing for the synthesis of tri-substituted pyridine derivatives.

-

Synthesis of Novel Heterocyclic Scaffolds: The functionalized pyridine ring can serve as a template for the construction of more complex fused heterocyclic systems with potential biological activity.

-

Development of Novel Agrochemicals and Pharmaceuticals: The diverse substitution patterns achievable with this building block make it an ideal starting point for the discovery of new active ingredients for crop protection and human health.[2]

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its differentiated reactivity allows for a high degree of control in the construction of complex molecules. By understanding the principles of its reactivity and employing optimized protocols for key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can unlock a wide range of synthetic possibilities. This guide provides a solid foundation for the strategic application of this valuable intermediate in the pursuit of novel chemical entities with significant potential in medicine, agriculture, and materials science.

References

- Vertex AI Search. (2024).

-

Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Google Patents. (2016). (12) United States Patent. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

Sources

- 1. Methyl 5-bromo-2-chloroisonicotinate(886365-28-2) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. H64791.14 [thermofisher.com]

- 5. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-bromo-2-chloropyridine-3-carboxylate(78686-79-0) 1H NMR spectrum [chemicalbook.com]

- 7. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Methyl 5-bromo-2-fluoronicotinate(931105-37-2) 1H NMR spectrum [chemicalbook.com]

- 17. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Versatile Virtuoso: Methyl 5-bromo-2-chloronicotinate as a Premier Building Block for Novel Heterocycles

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a World of Molecular Diversity

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful discovery and development of novel molecular entities. Among the myriad of available building blocks, Methyl 5-bromo-2-chloronicotinate has emerged as a particularly powerful and versatile tool.[1][2] Its trifunctional nature, boasting a nucleophilically susceptible chloro group, a metallation-receptive bromo group, and a modifiable methyl ester, presents a rich tapestry of synthetic possibilities. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed application notes and robust protocols, to empower researchers in their quest for next-generation heterocycles.

The strategic placement of the bromine and chlorine atoms on the pyridine ring imparts a differential reactivity that is the cornerstone of its synthetic utility.[1][2] This chemoselectivity allows for a stepwise and controlled functionalization, paving the way for the construction of complex, multi-substituted heterocyclic systems. This document will delve into the practical applications of this unique reactivity profile in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and showcase its utility in the synthesis of medicinally relevant fused heterocyclic scaffolds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the bedrock of safe and successful experimentation.

| Property | Value | Source |

| CAS Number | 78686-79-0 | [3][4] |

| Molecular Formula | C₇H₅BrClNO₂ | [3][4] |

| Molecular Weight | 250.48 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 50-54 °C | Chem-Impex |

| Purity | ≥98% | [3] |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and Toluene. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Synonyms: 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate.[2][4]

The Art of Selective Functionalization: A Synthetic Workflow

The differential reactivity of the C-Br and C-Cl bonds is the key to unlocking the synthetic potential of this compound. The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. The less reactive C-Cl bond can then be targeted under more forcing conditions or by nucleophilic aromatic substitution.

Caption: Synthetic workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is an excellent substrate for these transformations, primarily at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5][6] For this compound, this reaction proceeds selectively at the 5-position.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for many Suzuki couplings. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often required.[7]

-

Base: A base is crucial for the activation of the boronic acid. K₃PO₄ is a moderately strong base that is often effective and well-tolerated by many functional groups.[7]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C5

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling at the C5 position.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for the synthesis of conjugated systems.[8][9]

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and act as a scavenger for the hydrogen halide byproduct.

-

Solvent: Anhydrous and deoxygenated solvents like THF or DMF are typically used to prevent side reactions.

Detailed Protocol: Selective Sonogashira Coupling at C5

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N) (2.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: Sonogashira coupling at the C5 position.

Buchwald-Hartwig Amination: Constructing Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[10][11][12]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos). The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps.[1]

-

Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.[1]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Detailed Protocol: Selective Buchwald-Hartwig Amination at C5

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and cesium carbonate (Cs₂CO₃) (1.5 mmol).

-

Catalyst Addition: In a separate glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: Buchwald-Hartwig amination at the C5 position.

Nucleophilic Aromatic Substitution: Activating the C2 Position

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This reaction typically proceeds via an addition-elimination mechanism.

Causality Behind Experimental Choices:

-

Nucleophile: A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed.

-

Solvent: Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.

-

Temperature: Elevated temperatures are generally required to overcome the activation energy for the SₙAr reaction.

Detailed Protocol: Nucleophilic Aromatic Substitution at C2

-

Reaction Setup: In a round-bottom flask, dissolve the C5-functionalized methyl 2-chloronicotinate derivative (1.0 mmol) in a suitable polar aprotic solvent such as DMF (10 mL).

-

Reagent Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.5 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into ice-water.

-

Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Application in the Synthesis of Fused Heterocycles

The true power of this compound is realized when the sequential functionalization is followed by an intramolecular cyclization to construct novel fused heterocyclic systems.

Synthesis of Thieno[3,2-b]pyridines

Thieno[3,2-b]pyridines are important scaffolds in medicinal chemistry, with applications as kinase inhibitors and anticancer agents.[13]

Synthetic Strategy:

-

Sonogashira Coupling: Couple this compound with a protected acetylene, such as (trimethylsilyl)acetylene.

-

Nucleophilic Aromatic Substitution: React the resulting 5-alkynyl-2-chloronicotinate with sodium hydrosulfide (NaSH) or a similar sulfur nucleophile.

-

Intramolecular Cyclization: The in situ generated thiolate will undergo an intramolecular cyclization onto the alkyne, followed by tautomerization to afford the thieno[3,2-b]pyridine core.

Caption: Synthesis of a Thieno[3,2-b]pyridine derivative.

Conclusion: A Gateway to Innovation

This compound stands as a testament to the power of strategic molecular design. Its inherent chemoselectivity provides a reliable and predictable platform for the synthesis of a diverse array of complex heterocyclic structures. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to harness the full potential of this exceptional building block. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile synthons like this compound will undoubtedly continue to rise, solidifying its place as a cornerstone of modern chemical synthesis.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Methyl 5-bromo-2-chloro-6-methylnicotinate - MySkinRecipes. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. Available at: [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. Available at: [Link]

-

Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. Available at: [Link]

-

Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

-

Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. - ResearchGate. Available at: [Link]

-

This compound. Available at: [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.

-

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. Available at: [Link]

-

Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. appretech.com [appretech.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Mastering Molecular Complexity: A Guide to Cross-Coupling Reactions with Methyl 5-bromo-2-chloronicotinate

Introduction: The Strategic Value of Methyl 5-bromo-2-chloronicotinate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount. This compound is a versatile building block, offering two distinct and orthogonally reactive halogenated sites on the pyridine ring.[1] This dihalogenated pyridine derivative serves as a linchpin in the construction of complex molecular architectures, enabling chemists to introduce diverse functionalities with a high degree of control.[1] The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility, allowing for selective palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—selectively at the C-5 bromine position.

The Principle of Chemoselectivity: Targeting the C-Br Bond

The success of sequential cross-coupling on a dihalogenated substrate hinges on the ability to selectively activate one C-X bond over another. In palladium-catalyzed reactions, the oxidative addition step is typically the rate-determining and selectivity-determining step. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[2] For this compound, this inherent reactivity difference makes the C-Br bond at the 5-position significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more inert C-Cl bond at the 2-position. By carefully controlling reaction conditions—specifically the choice of catalyst, ligand, base, and temperature—we can achieve highly selective functionalization at the C-5 position, leaving the C-2 chloro-substituent untouched for subsequent transformations.

Safety and Handling: A Prerequisite for Success

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid or ester will selectively yield Methyl 5-aryl-2-chloronicotinate derivatives.

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is commonly employed. For selective C-Br activation, ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to ensure high selectivity, bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) can be advantageous.[3]

-

Base: A base is essential for the transmetalation step.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence reaction rate and yield, with stronger bases sometimes being more effective.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

-

Under a positive flow of argon, add the degassed solvent via syringe.

-

Add the palladium precursor and the ligand to the reaction mixture.

-

Place the flask in a preheated oil bath and stir at the specified temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 |

| 2 | Pd₂(dba)₃ (1.5) | PCy₃·HBF₄ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 85 |

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful route to synthesize substituted alkenes by coupling this compound with a variety of olefinic partners.[5] This reaction will yield Methyl 2-chloro-5-vinylnicotinate derivatives.

Causality of Experimental Choices:

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor. It is reduced in situ to the active Pd(0) species. Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.[6]

-

Base: A hindered organic base, typically a trialkylamine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the catalytic cycle.[5]

-

Solvent: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the dissolution of the reactants and the palladium catalyst.

Experimental Protocol: Heck Reaction

Caption: General workflow for the Heck reaction.

Step-by-Step Methodology:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (3 mol%), and the phosphine ligand (6 mol%).

-

Add the anhydrous solvent (e.g., DMF) and the amine base (1.5 equiv).

-

Add the alkene (1.2 equiv) to the mixture.

-

Seal the tube and heat the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Heck Reaction Conditions

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | NMP | 120 |

| 3 | Pd(PPh₃)₄ (5) | - | NaOAc (2) | DMAc | 110 |

Sonogashira Coupling: Synthesis of C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, leading to the formation of internal alkynes. This reaction on this compound will produce Methyl 2-chloro-5-(alkynyl)nicotinate derivatives.

Causality of Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst to activate the alkyne.[7]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated HBr.

-

Solvent: Solvents like THF or DMF are typically used. The reaction is generally conducted under anhydrous and anaerobic conditions.

Experimental Protocol: Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Step-by-Step Methodology:

-

In a dry Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

-

Evacuate the flask and backfill with argon (repeat 3 times).

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Pd Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 25 |

| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2) | THF | 50 |

| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine (2) | Toluene | 60 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[8] This reaction enables the synthesis of Methyl 5-amino-2-chloronicotinate derivatives.

Causality of Experimental Choices:

-

Catalyst System: This reaction typically requires a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. Ligands such as BINAP, XPhos, or SPhos are crucial for facilitating the reductive elimination step and preventing β-hydride elimination.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.[9]

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vial.

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture in a preheated oil bath with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, then purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | LHMDS (1.5) | Toluene | 80 |

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can selectively functionalize the 5-position of the pyridine ring. The protocols outlined in this application note for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for the synthesis of a diverse array of novel compounds. As with any catalytic system, optimization of the specific substrate, catalyst, ligand, base, and solvent combination may be necessary to achieve maximum yield and purity.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). methyl 5-amino-2-chloronicotinate. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

RSC Publishing. (2011, June 8). Recent advances in Sonogashira reactions. Retrieved from [Link]

-

Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

-

Semantic Scholar. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

-

PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

Application Note: A Comprehensive Protocol for Nucleophilic Aromatic Substitution on Methyl 5-bromo-2-chloronicotinate

Introduction

Methyl 5-bromo-2-chloronicotinate is a pivotal building block in contemporary synthetic chemistry, valued for its role in the development of novel pharmaceuticals and agrochemicals.[1] Its di-halogenated, electron-deficient pyridine structure presents a versatile scaffold for introducing molecular diversity.[2] The strategic functionalization of this intermediate via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for generating libraries of nicotinic acid derivatives, a class of compounds known for a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[3][4][5]

This guide provides an in-depth analysis of the SNAr reaction on this compound, detailing the mechanistic principles that govern its reactivity and regioselectivity. We offer field-proven, step-by-step protocols for the substitution with various nucleophiles, alongside expert insights into experimental design, optimization, and troubleshooting to empower researchers in their synthetic endeavors.

The Underlying Chemistry: SNAr on a Dihalo-Pyridine Scaffold

The Addition-Elimination Mechanism

Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not proceed via a concerted SN2 pathway, which is sterically impossible, nor a high-energy SN1 route.[6][7] Instead, it follows a two-step addition-elimination mechanism .[8] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This first step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][9][10] Aromaticity is subsequently restored in the second, faster step through the expulsion of the leaving group.[6]

Regioselectivity: The Decisive Role of the Pyridine Nitrogen

The reactivity and regioselectivity of SNAr reactions on the pyridine ring are fundamentally controlled by the position of the ring nitrogen. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions.[8][11] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible for attack at the C3 (meta) position.

In the case of this compound, the substrate possesses two potential leaving groups: a chlorine atom at the C2 position and a bromine atom at the C5 position.

-

C2 Position (Chloro): This position is highly activated for nucleophilic attack. It is ortho to the ring nitrogen, allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. The electron-withdrawing methyl ester group at C3 further enhances the electrophilicity of this site.

-

C5 Position (Bromo): This position is meta to the ring nitrogen. Consequently, the negative charge of an intermediate formed by attack at C5 cannot be delocalized onto the nitrogen.[12] This results in a much higher energy intermediate and a significantly slower reaction rate.

Therefore, nucleophilic substitution will occur selectively at the C2 position, leading to the displacement of the chloride ion.

Leaving Group Aptitude in SNAr

Contrary to SN2 reactions, the typical order of leaving group reactivity for SNAr is F > Cl ≈ Br > I .[13][11] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. A more electronegative halogen like fluorine polarizes the carbon-halogen bond more effectively, increasing the electrophilicity of the carbon atom and making it more susceptible to attack.[6][11] In the target molecule, the chlorine at the highly activated C2 position serves as the effective leaving group.

// Reactants

sub [label=<

this compound

>];

nuc [label="Nu⁻", fontsize=14, fontcolor="#EA4335"];

this compound

>];

nuc [label="Nu⁻", fontsize=14, fontcolor="#EA4335"];

// Meisenheimer Complex

mc [label=<

Meisenheimer Complex (Resonance Stabilized)

>];

Meisenheimer Complex (Resonance Stabilized)

>];

// Product

prod [label=<

Substituted Product

>];

cl_ion [label="Cl⁻", fontsize=14, fontcolor="#34A853"];

Substituted Product

>];

cl_ion [label="Cl⁻", fontsize=14, fontcolor="#34A853"];

// Arrows {rank=same; sub; nuc} sub -> mc [label="Step 1: Addition\n(Rate-Determining)", fontcolor="#4285F4"]; nuc -> sub [dir=none, style=invis]; mc -> prod [label="Step 2: Elimination\n(Fast)", fontcolor="#4285F4"]; prod -> cl_ion [dir=none, style=invis]; }

Caption: General mechanism of SNAr at the C2 position.

Experimental Design & Key Parameters

Successful execution of the SNAr reaction hinges on the careful selection of nucleophiles, solvents, bases, and reaction temperature.

| Parameter | Selection Rationale & Expert Insights | Typical Examples |

| Nucleophile | The choice of nucleophile dictates the functionality introduced. Stronger nucleophiles generally lead to faster reactions. O-Nucleophiles (alcohols) and S-Nucleophiles (thiols) typically require deprotonation by a base to form the more potent alkoxide or thiolate anion.[14] N-Nucleophiles (primary/secondary amines) are often sufficiently nucleophilic but require a base to neutralize the HCl byproduct. | N-Nucleophiles: Morpholine, Piperidine, Aniline O-Nucleophiles: Sodium methoxide, Sodium phenoxide S-Nucleophiles: Thiophenol, Sodium thiomethoxide |

| Solvent | Polar aprotic solvents are ideal.[13][11] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the anionic nucleophile "bare" and more reactive. They also help to stabilize the charged Meisenheimer complex. | DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), Dioxane |

| Base | The base's role is twofold: (1) to deprotonate protic nucleophiles (e.g., R-OH, R-SH, R₂NH) to increase their reactivity, and (2) to act as an acid scavenger for reactions involving amines. Inorganic carbonate bases are often sufficient for amines, while stronger bases like hydrides or alkoxides are used for alcohols and thiols. | K₂CO₃, Cs₂CO₃ (for amines) NaH, KOtBu (for alcohols/thiols) |

| Temperature | Reaction temperature is a critical lever for managing reaction rate. While highly activated systems can react at room temperature, many SNAr reactions require heating to proceed at a reasonable rate.[13] Temperatures typically range from 80 °C to 150 °C. Microwave irradiation can dramatically reduce reaction times.[15][16] | Room Temperature to 150 °C |

| Monitoring | Progress should be monitored to determine completion and check for side products. Thin-Layer Chromatography (TLC) is the most common method, visualizing the consumption of the starting material and the appearance of the product spot.[17] LC-MS can also be used for more detailed analysis. | TLC (e.g., using Ethyl Acetate/Hexane solvent systems), LC-MS |

Detailed Experimental Protocols

The following protocols provide a robust framework for performing SNAr reactions on this compound.

}

Caption: A self-validating workflow for SNAr synthesis.

Protocol A: General Procedure for Amination (e.g., with Morpholine)

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., round-bottom flask) with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Reagent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Begin vigorous stirring. Add morpholine (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired product, Methyl 5-bromo-2-morpholinonicotinate.

Protocol B: General Procedure for Etherification (e.g., with Sodium Methoxide)

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (NaOMe, 1.5 eq), 25 wt% solution in Methanol or solid

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Reaction vessel with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and dissolve it in the anhydrous solvent (e.g., THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the sodium methoxide solution (1.5 eq). If using solid NaOMe, add it portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.

-

Monitoring: Monitor the reaction progress by TLC until completion.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield Methyl 5-bromo-2-methoxynicotinate.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficient activation of the nucleophile. 2. Reaction temperature is too low. 3. Nucleophile is too weak or sterically hindered. | 1. For amines, use a stronger base like Cs₂CO₃. For alcohols/thiols, ensure complete deprotonation with a strong base (e.g., NaH). 2. Increase the reaction temperature in 20 °C increments. Consider switching to a higher-boiling solvent (e.g., DMSO) or using microwave heating.[13][16] 3. Use a less hindered or more potent nucleophile if possible. |

| Formation of Side Products | 1. Reaction with the ester group (hydrolysis or amidation). 2. Dimerization or polymerization of starting material or product. | 1. Ensure anhydrous conditions to prevent hydrolysis. Use a non-nucleophilic base if possible. Run the reaction at the lowest effective temperature. 2. Use a higher dilution of the reaction mixture. |

| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Product has similar polarity to starting material. | 1. During workup, wash thoroughly with water and brine multiple times to remove DMF/DMSO. Co-evaporation with a lower-boiling solvent like toluene can also help. 2. Optimize the eluent system for column chromatography. Consider using a gradient elution or trying a different stationary phase (e.g., alumina). |

References

-

Larina, R. J., & Buncel, E. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Retrieved from [Link]

-

Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

-

Coombs, J. R., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health (NIH). Retrieved from [Link]

-

Saito, S., et al. (2024, November 11). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]

-

Schlosser, M., et al. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

-

Various Authors. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Institutes of Health (NIH). Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Retrieved from [Link]

-

Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. MySkinRecipes. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Veeprho. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Greenberg, M. M., et al. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. yufengchemicals.com [yufengchemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 5-bromo-2-chloronicotinate

Introduction

Methyl 5-bromo-2-chloronicotinate is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern on the pyridine ring provides a versatile scaffold for developing novel bioactive molecules. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complications in downstream biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked questions regarding the purification of this compound.

Compound Properties at a Glance

A thorough understanding of the physical and chemical properties of this compound is the foundation for selecting an appropriate purification strategy.

| Property | Value | Source(s) |

| CAS Number | 78686-79-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][3] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | [1][4] |

| Melting Point | 50 - 54 °C | [1][4] |

| Storage | Store at room temperature | [1] |

Purification Strategy Workflow

The selection of a purification technique is a critical decision based on the nature of the impurities and the desired final purity. The following workflow provides a logical decision-making process.

Caption: A logical workflow for systematically purifying crude this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a discolored, brownish-orange solid. What are the likely impurities and what's the first purification step?

A: The discoloration typically arises from residual reagents, polymeric byproducts, or degradation products formed during the synthesis or workup. A common acidic impurity is the corresponding carboxylic acid (5-bromo-2-chloronicotinic acid), which can form via hydrolysis of the methyl ester.

Your first step should be a simple liquid-liquid extraction to remove these acidic and water-soluble impurities.

Protocol: Initial Aqueous Workup

-

Dissolve: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract any acidic impurities into the aqueous layer. You may observe gas evolution (CO₂).

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove excess water.

-

Dry: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This should yield a cleaner, solid product ready for further purification.

Q2: What is the most effective primary purification technique for this compound?

A: Given that this compound is a solid with a melting point of 50-54 °C, recrystallization is the most efficient and scalable primary purification method.[1][4] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[5]

Q3: How do I select the best solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] Impurities should either be completely soluble or completely insoluble at all temperatures. A systematic solvent screening is the most reliable approach.

Protocol: Recrystallization Solvent Screening

-

Prepare: Place approximately 20-30 mg of your crude solid into several small test tubes.

-

Test Solvents: To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, hexane, ethyl acetate, toluene, or mixtures thereof) dropwise at room temperature until the solid is just covered. Observe the solubility. If the solid dissolves completely at room temperature, the solvent is unsuitable.

-

Heat: If the solid is insoluble at room temperature, heat the test tube in a sand bath or on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.

-

Cool: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath.

-

Observe: The ideal solvent is one that produces a high yield of crystalline solid upon cooling.

Pro-Tip: Based on structurally similar compounds, alcohol-based solvents like isopropanol or ethanol are excellent starting points for screening.[7]

Q4: I've followed the recrystallization protocol, but my product won't crystallize out of solution. What should I do?

A: This is a common issue that can usually be resolved with one of the following techniques:

-

Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[5] The microscopic glass fragments can act as nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled solution. This "seed" will provide a template for further crystallization.

-

Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.

-

Change Solvent System: If all else fails, your chosen solvent may not be appropriate. Consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm it until it is clear again before cooling.

Q5: Recrystallization improved the purity, but TLC and NMR still show minor impurities. What is the next step?

A: When impurities have similar solubility profiles to your target compound, recrystallization may not be sufficient. The next logical step is flash column chromatography , which separates compounds based on their differential adsorption to a stationary phase.

Q6: I'm trying to purify my compound using flash chromatography on silica gel, but the peaks are tailing badly. How can I get sharp, symmetrical peaks?

A: This is the most common challenge when purifying pyridine derivatives on silica. The basic lone pair of electrons on the pyridine's nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This strong, secondary interaction causes the peak tailing you observe.

Solution: To mitigate this, you must add a small amount of a basic modifier to your mobile phase. This modifier will "cap" the acidic silanol sites, preventing them from interacting with your compound.

-